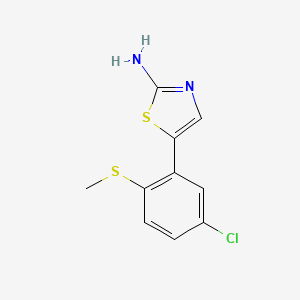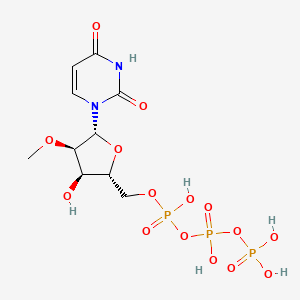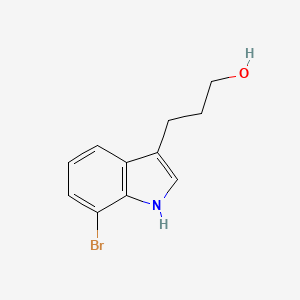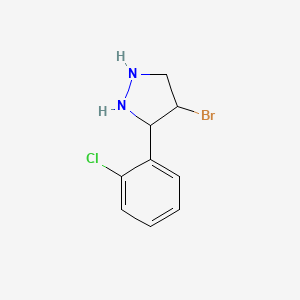![molecular formula C19H22N4O B14761300 N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is a chemical compound belonging to the class of imidazopyrimidinesThe structure of this compound includes a cyclohexyl group, a methoxyphenyl group, and an imidazo[1,2-a]pyrimidin-3-amine core .
Vorbereitungsmethoden
The synthesis of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves a multi-step process. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which could be useful in developing anti-inflammatory drugs.
Biological Research: The compound’s interactions with various enzymes and receptors make it a valuable tool for studying biochemical pathways.
Industrial Applications: Its chemical properties may be leveraged in the synthesis of other complex molecules or materials.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as the COX-2 enzyme. By binding to the active site of COX-2, the compound inhibits the enzyme’s activity, reducing the production of pro-inflammatory mediators like prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and other interactions within the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine can be compared with other imidazopyrimidine derivatives, such as:
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its high selectivity and potency as a COX-2 inhibitor.
N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine: Another compound in the same class with distinct biological activities. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C19H22N4O |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C19H22N4O/c1-24-16-10-8-14(9-11-16)17-18(21-15-6-3-2-4-7-15)23-13-5-12-20-19(23)22-17/h5,8-13,15,21H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
FPWUAYWXGLSBMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



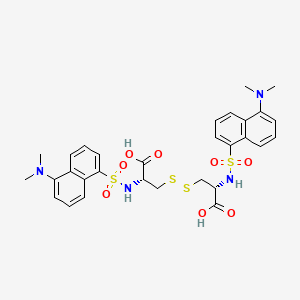
![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
![2H-Phenanthro[9,10-d][1,3]dioxole](/img/structure/B14761234.png)
